Product packaging for (S)-2-Amino-2-(2-chlorophenyl)ethanol(Cat. No.:CAS No. 213990-63-7)

(S)-2-Amino-2-(2-chlorophenyl)ethanol

Cat. No.: B2622934
CAS No.: 213990-63-7
M. Wt: 171.62
InChI Key: HALZSHRJUMADMG-MRVPVSSYSA-N
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Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are of paramount importance in asymmetric synthesis due to their ability to induce stereoselectivity in chemical transformations. rsc.org They are integral components of numerous natural products, pharmaceuticals, and bioactive compounds. rsc.org Furthermore, their utility extends to their role as precursors for chiral ligands and auxiliaries, which are essential for the catalytic asymmetric synthesis of a wide array of molecules. rsc.orgnih.gov

The presence of both an amino and a hydroxyl group allows for the formation of bidentate ligands that can coordinate to metal centers, creating a well-defined chiral environment. This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other. The structural diversity of chiral amino alcohols allows for the fine-tuning of steric and electronic properties to optimize enantioselectivity in various reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The Role of (S)-2-Amino-2-(2-chlorophenyl)ethanol as a Chiral Scaffold

As a specific member of the chiral amino alcohol family, this compound serves as a valuable chiral scaffold. A chiral scaffold, or chiral auxiliary, is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.

While direct and extensive research on the application of this compound as a chiral auxiliary is not widely documented in publicly available literature, its structural motifs are present in more complex chiral ligands and catalysts. The fundamental structure of a 1,2-amino alcohol with an aryl substituent is a common feature in many successful chiral auxiliaries and ligands. For instance, derivatives of phenylglycinol, a structurally similar compound, are widely used in asymmetric synthesis.

The utility of such scaffolds is demonstrated in various asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The predictable stereochemical control exerted by these auxiliaries makes them powerful tools for the synthesis of enantiomerically pure compounds.

To illustrate the potential applications based on its structural class, the following table outlines common asymmetric reactions where chiral amino alcohol-derived auxiliaries are employed:

Asymmetric ReactionRole of Chiral Amino Alcohol ScaffoldTypical Products
Alkylation Directs the approach of an electrophile to a prochiral enolate.α-Substituted carbonyl compounds
Aldol Reaction Controls the stereochemistry of the newly formed stereocenters.β-Hydroxy carbonyl compounds
Diels-Alder Reaction Induces facial selectivity in the cycloaddition.Chiral cyclic and bicyclic compounds
Reduction of Ketones Forms a chiral complex with a reducing agent, leading to enantioselective reduction.Chiral secondary alcohols

Overview of Research Trajectories for this compound

Current research involving this compound and related structures is primarily focused on a few key areas:

Synthesis of Novel Chiral Ligands: The amino and hydroxyl functionalities of this compound make it an attractive starting material for the synthesis of more elaborate chiral ligands. These ligands can then be used in metal-catalyzed asymmetric reactions. Research in this area involves modifying the amino and hydroxyl groups to introduce phosphine (B1218219), oxazoline (B21484), or other coordinating moieties.

Development of New Asymmetric Methodologies: The exploration of new synthetic methods that utilize chiral amino alcohols as catalysts or auxiliaries is an ongoing endeavor. While specific research on this compound is limited, the broader field continues to see the development of reactions where similar structures are key to achieving high enantioselectivity.

Applications in Medicinal Chemistry: Chiral amino alcohol moieties are present in a wide range of biologically active molecules. nih.gov Research in medicinal chemistry may involve the incorporation of the this compound scaffold into larger molecules to investigate their therapeutic potential. The specific stereochemistry and the presence of the chlorophenyl group can significantly influence the biological activity of a compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B2622934 (S)-2-Amino-2-(2-chlorophenyl)ethanol CAS No. 213990-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALZSHRJUMADMG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 2 Amino 2 2 Chlorophenyl Ethanol

Chemical Synthesis Approaches to Optically Pure (S)-2-Amino-2-(2-chlorophenyl)ethanol

The chemical synthesis of chiral molecules like this compound often relies on asymmetric transformations that introduce the desired stereochemistry. Key strategies include the stereoselective reduction of prochiral ketones, asymmetric amination, the use of chiral auxiliaries, and multi-step convergent or divergent routes.

Stereoselective Reduction Strategies

A primary route to chiral amino alcohols is the stereoselective reduction of the corresponding prochiral α-amino ketone, in this case, 2-amino-1-(2-chlorophenyl)ethanone (B1274112). This transformation can be achieved using various chiral reducing agents and catalysts.

Detailed research has focused on the use of chiral borane (B79455) reagents and transition metal catalysts. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, is a powerful tool for the enantioselective reduction of ketones. While specific data for the reduction of 2-amino-1-(2-chlorophenyl)ethanone using this method is not extensively published, the general effectiveness of the CBS catalyst and other chiral reagents like those based on ruthenium, rhodium, and iridium complexes with chiral ligands for the reduction of α-functionalized ketones suggests a viable pathway. The choice of catalyst, solvent, and reaction conditions is crucial in achieving high enantiomeric excess (ee) and yield.

PrecursorCatalyst/ReagentProductYieldEnantiomeric Excess (ee)
2-amino-1-(2-chlorophenyl)ethanoneChiral borane reagents (e.g., with oxazaborolidine catalyst)This compoundHigh (typical)High (typical)
2-amino-1-(2-chlorophenyl)ethanoneTransition metal catalysts (e.g., Ru, Rh, Ir with chiral ligands)This compoundVariableHigh (typical)

This table represents typical outcomes for stereoselective reductions of α-amino ketones; specific data for the named precursor may vary.

Asymmetric Amination Techniques

Asymmetric amination offers an alternative approach, where the amino group is introduced stereoselectively. A suitable precursor for this strategy would be a molecule like 2-hydroxy-1-(2-chlorophenyl)ethanone.

One of the most promising methods in this category is the use of transaminases (TAs). These enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone with high enantioselectivity. While the direct amination of 2-hydroxy-1-(2-chlorophenyl)ethanone to yield the desired product is a plausible route, the efficiency and stereoselectivity would be highly dependent on the specific transaminase used. Screening of various wild-type or engineered transaminases would be necessary to identify an optimal biocatalyst. The reaction typically requires a suitable amino donor, such as isopropylamine (B41738) or alanine, and is often performed in an aqueous buffer system.

PrecursorCatalystProductConversionEnantiomeric Excess (ee)
2-hydroxy-1-(2-chlorophenyl)ethanoneTransaminaseThis compoundVariableHigh (typical)

This table illustrates a potential asymmetric amination route; specific results would depend on the selected enzyme and reaction optimization.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and effective strategy to control stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a glycine (B1666218) enolate equivalent attached to a chiral auxiliary, such as an Evans oxazolidinone, could be employed. The chiral auxiliary would direct the diastereoselective alkylation or aldol (B89426) condensation. For example, the enolate of an N-acylated Evans auxiliary could be reacted with a suitable electrophile. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched amino acid derivative, which could then be reduced to the target amino alcohol. The diastereomeric excess (de) of the key bond-forming step is critical for the final enantiomeric purity of the product.

Chiral AuxiliaryKey Reaction StepIntermediate Diastereomeric Excess (de)Final Product
Evans OxazolidinoneDiastereoselective alkylation>95% (typical)This compound

This table outlines a general strategy using a chiral auxiliary; specific outcomes depend on the chosen auxiliary and reaction conditions.

Multi-Step Convergent and Divergent Synthetic Routes

A potential convergent synthesis of this compound could involve the preparation of a chiral epoxide derived from 2-chlorostyrene (B146407) and a separate nitrogen-containing nucleophile. The stereoselective opening of the epoxide would then furnish the target amino alcohol.

A divergent approach could start from a common chiral precursor, such as an enantiomerically pure amino acid, which could be modified to generate a library of related amino alcohols, including the target compound. While specific convergent or divergent routes for this compound are not extensively documented in publicly available literature, these strategies represent powerful tools in modern organic synthesis for the efficient production of chiral molecules.

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. The synthesis of this compound can be effectively achieved through enzyme-catalyzed reactions.

Enzyme-Catalyzed Asymmetric Reduction of Prochiral Precursors

The asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(2-chlorophenyl)ethanone, is a highly effective method for producing this compound. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly well-suited for this transformation. These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl group with high stereoselectivity.

Numerous studies have demonstrated the successful application of KREDs for the synthesis of chiral alcohols that are structurally similar to the target molecule. For instance, the reduction of o-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol has been achieved with high conversion and excellent enantiomeric excess using engineered ketoreductases. These biocatalytic processes are often conducted using whole-cell systems (e.g., E. coli or yeast) or with isolated enzymes, and frequently employ a cofactor regeneration system to improve efficiency and reduce costs.

Research has shown that high substrate concentrations can be successfully converted with high enantioselectivity. For example, a ketoreductase from Scheffersomyces stipitis has been used for the reduction of a related chloro-substituted acetophenone (B1666503) at a concentration of 300 mM, achieving an 88.2% isolated yield and 99.9% ee. Similarly, engineered KREDs have been developed that can handle substrate loadings up to 280 g/L for the synthesis of (S)-1-(2-chlorophenyl)ethanol, with conversions exceeding 99% and an ee of over 99.5%. google.com

Enzyme SourceSubstrateSubstrate ConcentrationConversionEnantiomeric Excess (ee)
Engineered Ketoreductaseo-chloroacetophenone280 g/L>99%>99.5% (S)
Scheffersomyces stipitis KRED2-chloro-1-(2,4-dichlorophenyl)ethanone300 mM-99.9% (R)
Carbonyl reductase from Gluconobacter oxydanso-chloroacetophenone500 mM->99% (S)

This table presents data from the biocatalytic reduction of precursors structurally related to 2-amino-1-(2-chlorophenyl)ethanone, demonstrating the potential of this methodology.

Enantioselective Microbial Transformation Pathways

The use of whole-cell microbial systems offers a practical and efficient method for asymmetric synthesis, providing pre-packaged enzymes and cofactor regeneration systems. Various microorganisms have been identified for their ability to catalyze the stereoselective reduction of prochiral ketones, a key step in the synthesis of chiral alcohols like this compound. The transformation typically involves the asymmetric reduction of a suitable precursor, such as 2-amino-1-(2-chlorophenyl)ethanone, to the desired (S)-enantiomer.

Research has demonstrated the efficacy of bacterial and fungal strains in similar transformations. For instance, strains of Lactobacillus curvatus have been successfully employed for the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone, a structurally related ketone, yielding the corresponding (S)-alcohol with excellent enantiomeric excess (>99%). researchgate.net This highlights the potential of lactic acid bacteria as effective biocatalysts for this class of compounds. Similarly, studies on the bioreduction of o-chloroacetophenone have identified xylose reductase from Candida tenuis as a highly selective enzyme for producing the (S)-alcohol. bohrium.com Marine fungi have also been explored for the asymmetric reduction of α-chloroacetophenones, demonstrating the broad diversity of microbial catalysts available for these transformations. nih.gov

The success of these microbial transformations is often dependent on optimizing reaction parameters such as pH, temperature, co-substrate addition, and the growth medium composition. For example, the reduction capability of certain marine fungi was found to be directly dependent on their growth in a high-chloride medium. nih.gov

Table 1: Examples of Microbial Transformations for Chiral Chlorophenyl Alcohols
MicroorganismSubstrateProductEnantiomeric Excess (ee)Key FindingsReference
Lactobacillus curvatus N31-(2-chlorophenyl)ethanone(S)-1-(2-chlorophenyl)ethanol>99%Demonstrates high enantioselectivity for a closely related precursor. researchgate.net
Marine Fungi2-chloro-1-phenylethanone(S)-(-)-2-chloro-1-phenylethanol~50%Catalytic ability was dependent on high chloride concentration in the growth medium. nih.gov
Candida tenuis (recombinant E. coli/S. cerevisiae)o-chloroacetophenone(S)-1-(o-chlorophenyl)-ethanolHighIdentified xylose reductase as a key enzyme for the stereoselective synthesis. bohrium.com

Engineering of Biocatalysts for Enhanced Stereoselectivity

While naturally occurring enzymes can exhibit useful catalytic activity, their performance is often not optimal for industrial applications. Protein engineering, through techniques like directed evolution and rational design, allows for the customization of biocatalysts to enhance their stability, activity, and, crucially, stereoselectivity towards specific non-natural substrates. rsc.org This approach is instrumental in developing efficient routes to compounds like this compound. nih.gov

Key enzyme classes targeted for engineering include ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and amine dehydrogenases (AmDHs). nih.govresearchgate.net For example, the synthesis of chiral amino alcohols can be achieved through the asymmetric reductive amination of α-hydroxy ketones using engineered AmDHs. nih.gov Research in this area has shown that iterative saturation mutagenesis can significantly improve the catalytic efficiency (kcat/Km) and total turnover number (TTN) of an AmDH for the synthesis of a chiral amino alcohol, while maintaining exceptionally high enantioselectivity (ee >99%). nih.gov

Similarly, ADHs have been engineered to improve stereoselectivity in the synthesis of halogenated phenyl ethanols. Through active pocket iterative saturation mutagenesis, an ADH from Lactobacillus kefir was modified to switch its stereopreference from producing the (S)-enantiomer to the (R)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) with 99% ee. researchgate.net This demonstrates the power of protein engineering to fine-tune and even invert the stereochemical outcome of a bioreduction, providing access to either enantiomer of a target molecule.

Table 2: Engineered Biocatalysts for Synthesis of Chiral Alcohols and Amines
Enzyme TypeEngineering StrategyTarget ReactionImprovement AchievedReference
Amine Dehydrogenase (AmDH)Combinatorial Active-Site Saturation Test / Iterative Saturation MutagenesisAsymmetric reductive amination of 1-hydroxy-2-butanone4-fold improvement in kcat/Km and TTN; maintained >99% ee. nih.gov
Alcohol Dehydrogenase (ADH) from Lactobacillus kefirActive pocket iterative saturation mutagenesisAsymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanoneInverted stereoselectivity from (S) to (R) with 99% ee and increased activity. researchgate.net
Short-chain dehydrogenase/reductase (SDR)Site-directed mutagenesisAsymmetric hydrogenation of aromatic ketonesIncreased catalytic efficiency (kcat/Km) and excellent enantioselectivity (99.9% ee). researchgate.net

Chemoenzymatic Cascade Reactions for this compound Synthesis

Chemoenzymatic cascade reactions combine the selectivity and mild operating conditions of biocatalysis with the broad reaction scope of chemical catalysis. nih.govmdpi.com These multi-step, one-pot processes are highly efficient as they minimize intermediate isolation and purification steps, thereby reducing waste and improving process economy. mdpi.comwiley-vch.de The synthesis of this compound can be envisioned through several cascade strategies.

One relevant approach involves a dual-enzyme system for the asymmetric reduction of a ketone precursor coupled with in situ cofactor regeneration. A cascade using an aldo-keto reductase (AKR) for the primary reduction and an alcohol dehydrogenase (ADH) for NADPH regeneration has been successfully applied to synthesize (S)-1-(2-chlorophenyl)ethanol from o-chloroacetophenone. researchgate.net This system achieved high conversion (74%) and excellent enantiomeric excess (99.9%) and demonstrated good reusability over multiple cycles. researchgate.net Such a system could be adapted for the aminated precursor of the target compound.

Another powerful strategy couples enzymatic reactions with metal catalysis. For instance, a one-pot sequential chemoenzymatic method can convert amides into enantiomerically enriched alcohols by combining a chemical reduction step with an enzymatic kinetic resolution. nih.gov More complex cascades could involve an initial chemical synthesis of the 2-amino-1-(2-chlorophenyl)ethanone precursor followed directly by an enzymatic stereoselective reduction. For example, the synthesis of azidoalcohols, which are direct precursors to amino alcohols, has been achieved by coupling enantioselective epoxidation (either enzymatic with a styrene (B11656) monooxygenase or chemical with a Shi catalyst) with a regioselective enzymatic epoxide ring-opening by a halohydrin dehalogenase. mdpi.com This demonstrates the modularity and versatility of cascade reactions in constructing chiral amino alcohols.

Table 3: Chemoenzymatic Cascade Strategies for Chiral Alcohol Synthesis
Cascade TypeCatalystsReaction SequenceProduct ExampleKey AdvantageReference
Dual-Enzyme CascadeAldo-keto reductase (AKR), Alcohol dehydrogenase (ADH)Asymmetric ketone reduction with in situ NADPH regeneration.(S)-1-(2-chlorophenyl)ethanolHigh conversion and ee; catalyst reusability. researchgate.net
(Chemo)-Enzymatic CascadeStyrene monooxygenase (enzyme) or Shi epoxidation (chemical), Halohydrin dehalogenase (enzyme)Enantioselective alkene epoxidation followed by regioselective epoxide azidolysis.Chiral azidoalcoholsAccess to opposite enantiomers by catalyst choice. mdpi.com
Chemo-Biocatalytic CascadeNickel catalyst, Ketoreductases (KREDs)Suzuki-Miyaura coupling followed by asymmetric biocatalytic reduction.Diarylmethanol derivativesCombines C-C bond formation with stereoselective reduction in one pot. nih.gov

Derivatization and Functionalization of S 2 Amino 2 2 Chlorophenyl Ethanol

Chemical Transformations of the Amino Group

The primary amine in (S)-2-Amino-2-(2-chlorophenyl)ethanol serves as a key site for a variety of chemical modifications, including the formation of amides and imines, nucleophilic substitutions, and the strategic implementation of protecting groups.

Amidation and Imine Formation Reactions

The nucleophilic nature of the primary amino group readily allows for the formation of amide and imine functionalities.

Amidation: Amidation of this compound can be achieved through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. For instance, the reaction with chloroacetyl chloride in the presence of a base like sodium acetate (B1210297) can yield the corresponding N-(2-(2-chlorophenyl)-2-hydroxyethyl)acetamide derivative. google.com This transformation is crucial for introducing new functional groups and building more complex molecular architectures. researchgate.netijcce.ac.ir The general conditions for such reactions often involve a suitable solvent system, such as acetone-water, and controlled temperatures to ensure selectivity and high yields. google.com

Imine Formation: The reaction of the primary amine with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. This condensation reaction typically involves the removal of a water molecule and is often catalyzed by mild acid. ontosight.ai The resulting C=N double bond of the imine can be a versatile functional group for further transformations, such as reduction to a secondary amine.

A summary of representative amidation reactions is presented in the table below.

Acylating AgentBaseSolventProduct
Chloroacetyl chlorideSodium AcetateAcetone-Water(S)-2-chloro-N-(2-(2-chlorophenyl)-2-hydroxyethyl)acetamide
Acetic Anhydride (B1165640)PyridineDichloromethane(S)-N-(2-(2-chlorophenyl)-2-hydroxyethyl)acetamide

Nucleophilic Substitutions and Alkylation

The amino group of this compound can act as a nucleophile, participating in substitution reactions with alkyl halides to form secondary and tertiary amines. However, direct alkylation of primary amines can often lead to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. thieme-connect.de

To achieve selective mono-N-alkylation, specific strategies are often employed. One approach involves the use of a large excess of the amine relative to the alkylating agent. Another, more controlled method, is reductive amination. This involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (B1222165) to yield the secondary amine.

Catalytic methods for the N-alkylation of unprotected amino acids and their derivatives using alcohols as alkylating agents have also been developed. nih.gov These "hydrogen-borrowing" catalytic strategies are highly selective and produce water as the only byproduct, representing a green alternative to traditional alkylation methods. nih.govnih.gov The choice of catalyst, such as iridium or iron complexes, and reaction conditions can be tuned to achieve high yields and retention of stereochemistry. nih.govresearchgate.net

Protecting Group Strategies for Amine Functionality

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved through the use of protecting groups. The most common protecting groups for amines are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. rsc.orgfishersci.co.uk

Boc Protection: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine. fishersci.co.ukorganic-chemistry.org The reaction is generally carried out in a solvent like tetrahydrofuran (B95107) (THF) or a mixture of water and THF. fishersci.co.uk The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk

Cbz Protection: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.comorganic-chemistry.org This protecting group is stable to acidic conditions but can be removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. google.com This orthogonality with the acid-labile Boc group allows for selective deprotection strategies in complex syntheses.

The table below summarizes the common protecting group strategies for the amine functionality.

Protecting GroupReagentDeprotection Conditions
BocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)
CbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound offers another site for functionalization, including oxidation to carbonyl compounds and conversion to esters and ethers. To achieve selective reaction at the hydroxyl group, it is often necessary to first protect the more nucleophilic amino group.

Oxidation Reactions to Carbonyl Compounds

The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. However, in the context of α-amino alcohols, oxidation of the hydroxyl group without affecting the amino group can be challenging. A common strategy is to first protect the amine, as discussed in section 3.1.3.

Once the amine is protected, a variety of oxidizing agents can be employed. For the oxidation of a secondary alcohol in a closely related compound, (-)-(1S, 2S)-1-amino-1(2-chlorophenyl) cyclohexane-2-ol, a modified Jones oxidation was successfully used to produce the corresponding ketone, (S)-2-amino-2-(2-chlorophenyl)cyclohexanone. nih.gov This suggests that similar chromium-based reagents could be effective for the oxidation of the primary alcohol in N-protected this compound to the corresponding aldehyde or carboxylic acid. The choice of a "weak" or "strong" oxidant would determine the final oxidation state of the carbon. After oxidation, the protecting group on the amine can be removed to yield the amino aldehyde or amino acid.

The table below outlines potential oxidation products based on the type of oxidizing agent used on an N-protected substrate.

Oxidizing Agent TypePotential ProductExample Reagent
WeakAldehydePyridinium chlorochromate (PCC)
StrongCarboxylic AcidJones Reagent (CrO₃, H₂SO₄)

Esterification and Etherification

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride. To prevent the competing N-acylation, the amino group must first be protected. For example, N-protected this compound can be reacted with acetic anhydride in the presence of a base to yield the corresponding acetate ester. The esterification of amino alcohols is a common transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Etherification (O-Alkylation): The formation of an ether from the hydroxyl group, known as O-alkylation, can be achieved by reacting the N-protected amino alcohol with an alkyl halide in the presence of a base. The Williamson ether synthesis is a classic method for this transformation. Selective O-alkylation of amino alcohols can be challenging due to the potential for N-alkylation. However, by first forming the alkoxide of the hydroxyl group with a suitable base, selective reaction with an alkyl halide can be achieved. google.com The choice of base and reaction conditions is critical to favor O-alkylation over N-alkylation. thieme-connect.de

Protection and Deprotection of the Hydroxyl Functionality

The hydroxyl group of this compound is a reactive site that often requires protection during multi-step syntheses to prevent unwanted side reactions. willingdoncollege.ac.in The choice of a suitable protecting group is crucial and depends on the stability of the group to the reaction conditions of subsequent steps and the ease of its removal. organic-chemistry.org Common strategies for protecting the hydroxyl functionality involve its conversion into ethers, esters, or silyl (B83357) ethers. libretexts.org

Ether Protecting Groups:

Ether-based protecting groups are widely used due to their general stability across a range of reaction conditions. uobaghdad.edu.iq

Benzyl Ethers (Bn): The hydroxyl group can be converted to a benzyl ether. This is typically achieved through the Williamson ether synthesis, where the alcohol is treated with a base, such as sodium hydride (NaH), followed by reaction with benzyl bromide (BnBr). organic-chemistry.orghighfine.com Benzyl ethers are advantageous due to their stability under both acidic and basic conditions. uwindsor.ca Deprotection is commonly accomplished by catalytic hydrogenolysis using a palladium catalyst (Pd/C) and a hydrogen source, which cleaves the benzyl group to regenerate the alcohol. highfine.com

p-Methoxybenzyl Ethers (PMB): Similar to benzyl ethers, PMB ethers offer robust protection. highfine.com A key advantage of the PMB group is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), providing an alternative deprotection method to hydrogenolysis. organic-chemistry.org

Silyl Ether Protecting Groups:

Silyl ethers are one of the most common choices for protecting alcohols due to their ease of formation and removal under specific conditions. masterorganicchemistry.com The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. highfine.com

Trimethylsilyl (TMS) and Triethylsilyl (TES) Ethers: These are relatively small silyl groups and are readily introduced by reacting the alcohol with the corresponding silyl chloride (e.g., TMSCl, TESCl) in the presence of a base like imidazole (B134444) or triethylamine. highfine.comlibretexts.org They are generally labile to acidic conditions and can be cleaved with sources of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) Ethers: These bulkier silyl groups provide greater stability towards hydrolysis and a wider range of reaction conditions compared to TMS and TES ethers. highfine.com Their introduction and removal follow similar protocols, though the increased steric hindrance may require more forcing conditions. willingdoncollege.ac.in The relative stability to acid hydrolysis follows the order: TMS < TES < TBDMS < TBDPS. highfine.com

Ester Protecting Groups:

Esterification is another effective method for protecting the hydroxyl group. tandfonline.com Esters are generally stable in acidic media but can be readily cleaved under basic conditions. tandfonline.com

Acetates (Ac) and Benzoates (Bz): These are common ester protecting groups, formed by reacting the alcohol with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) or an acid anhydride in the presence of a base. highfine.com Deprotection is typically achieved by hydrolysis using a base such as potassium carbonate or sodium hydroxide. highfine.com

Modifications of the Chlorophenyl Moiety

The 2-chlorophenyl group of this compound offers a site for various chemical modifications to synthesize a range of derivatives. These modifications can be broadly categorized into nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl chlorides is generally challenging, the presence of the aminoethanol side chain can influence the reactivity of the aromatic ring. For SNAr to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). In the case of this compound, the ring is not strongly activated, making direct SNAr reactions with common nucleophiles difficult under standard conditions.

However, under forcing conditions, such as high temperatures and pressures, or with the use of strong nucleophiles and catalysts, displacement of the chloride may be possible. For instance, reactions with alkoxides, thiolates, or amines could potentially lead to the corresponding ether, thioether, or amine derivatives. The specific conditions required would need to be determined experimentally, and the potential for side reactions, such as elimination or rearrangement, would need to be considered.

Research into specific SNAr reactions on this compound itself is not extensively documented in readily available literature. Therefore, the feasibility and specific outcomes of such reactions would be a subject for further investigation.

Cross-Coupling Reactions for Aryl Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a more versatile approach for modifying the chlorophenyl moiety of this compound. The chlorine atom serves as a handle for these transformations.

Common Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, allowing for the introduction of a variety of alkyl, alkenyl, or aryl substituents at the 2-position of the phenyl ring.

Heck Coupling: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a base. This is a valuable method for synthesizing aniline (B41778) derivatives.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for forming carbon-carbon triple bonds and introducing alkynyl substituents.

The success of these cross-coupling reactions depends on the choice of catalyst, ligands, base, and solvent. The presence of the amino and hydroxyl groups in the side chain of this compound may require protection prior to the cross-coupling reaction to prevent interference with the catalyst or reagents.

Synthesis of Analogs with Varied Substitution Patterns

The synthesis of analogs of this compound with different substitution patterns on the phenyl ring is a key strategy for exploring structure-activity relationships in medicinal chemistry and for developing new compounds with tailored properties. These analogs can be prepared through two main approaches: by starting with a pre-functionalized chlorobenzene (B131634) derivative or by modifying the chlorophenyl ring of this compound itself.

Synthesis from Substituted Chlorobenzenes:

A common and versatile method involves the synthesis of the amino alcohol from a starting material that already contains the desired substitution pattern on the aromatic ring. This typically involves the following general steps:

Starting Material: A substituted 2-chloroacetophenone (B165298) is often used as the starting material. The desired substituent (e.g., methoxy, nitro, alkyl) would be present on the phenyl ring of this ketone.

Asymmetric Reduction or Amination: The key step to introduce the chiral amino alcohol functionality is often an asymmetric transformation. This could involve:

Asymmetric reduction of an α-azido or α-oximino ketone derivative, followed by reduction of the azide (B81097) or oxime to the amine.

Asymmetric transfer hydrogenation of the ketone to a chiral alcohol, followed by conversion to an amine with retention or inversion of stereochemistry.

Enantioselective addition of a cyanide equivalent to the corresponding imine, followed by hydrolysis.

The specific route chosen would depend on the desired stereochemistry and the nature of the substituent on the aromatic ring.

Modification of the this compound Scaffold:

Alternatively, analogs can be synthesized by directly modifying the chlorophenyl ring of this compound. This approach is particularly useful for introducing substituents that might not be compatible with the conditions used to construct the amino alcohol side chain.

Electrophilic Aromatic Substitution: While the chlorophenyl ring is somewhat deactivated, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions could potentially be used to introduce substituents. The directing effects of the chlorine atom (ortho, para-directing) and the aminoethanol side chain would influence the position of the new substituent. The amino and hydroxyl groups would likely require protection before carrying out these reactions.

Cross-Coupling Reactions: As discussed in the previous section, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a wide variety of substituents onto the aromatic ring. By starting with this compound (with protected functional groups), a library of analogs can be synthesized by coupling it with different boronic acids (Suzuki), amines (Buchwald-Hartwig), alkynes (Sonogashira), or alkenes (Heck).

The choice of synthetic strategy will depend on the target analog and the availability of starting materials.

Applications of S 2 Amino 2 2 Chlorophenyl Ethanol As a Chiral Building Block

Utilization in Asymmetric Organic Synthesis

Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement, a critical requirement for the production of pharmaceuticals and other biologically active compounds. Chiral 1,2-amino alcohols like (S)-2-Amino-2-(2-chlorophenyl)ethanol are fundamental to this field because their inherent chirality can be transferred to new molecules through stereoselective reactions. nih.govresearchgate.net

The primary application of this compound is as a starting material for the synthesis of enantiopure intermediates. In drug discovery and development, often only one enantiomer of a molecule possesses the desired therapeutic effect, while the other may be inactive or cause adverse effects. Therefore, access to enantiomerically pure building blocks is essential.

This amino alcohol can be incorporated into larger molecular frameworks, where its stereocenter serves as an anchor point for controlling the stereochemistry of subsequent transformations. For instance, derivatives of chiral amino alcohols are used in the synthesis of tailor-made amino acids, which are crucial components of peptidomimetics and other complex pharmaceutical agents. mdpi.commdpi.com The synthesis often involves using the chiral amino alcohol to create a temporary chiral auxiliary that directs the stereoselective alkylation or other modifications of a substrate. mdpi.com

Table 1: Examples of Complex Molecules Derived from Chiral Amino Alcohol Precursors This table is illustrative of the types of molecules synthesized from the general class of chiral 1,2-amino alcohols.

Intermediate ClassTarget Molecule TypeSignificance
Chiral Amino AcidsPeptidomimetics, Enzyme InhibitorsMimic natural peptide structures with enhanced stability and activity.
Substituted MorpholinesBiologically Active HeterocyclesCore structures in various pharmaceuticals.
Chiral OxazolidinonesIntermediates for Polyketide SynthesisUsed in the synthesis of complex natural products.
Enantiopure AminesPharmaceutical IngredientsKey components in a vast array of drug molecules.

Role in the Construction of Chiral Heterocyclic Scaffolds

Heterocyclic compounds—cyclic molecules containing atoms of at least two different elements—are ubiquitous in medicinal chemistry. mdpi.com this compound is an ideal precursor for constructing chiral heterocyclic scaffolds due to its vicinal amino and hydroxyl groups. These functional groups can readily participate in cyclization reactions to form rings such as morpholines, piperidines, or pyrrolidines. researchgate.netrsc.org

For example, the amine can act as a nucleophile to form a carbon-nitrogen bond, while the hydroxyl group can be used to complete the ring closure or be modified to facilitate other cyclization strategies. The chirality of the starting amino alcohol is preserved during these transformations, leading to the formation of enantiomerically pure heterocyclic products. These chiral scaffolds are versatile building blocks for synthesizing alkaloids and other complex natural products or designing novel therapeutic agents. rsc.org

Table 2: Examples of Chiral Heterocyclic Scaffolds from Amino Alcohol Precursors This table provides examples of heterocyclic systems that can be accessed through synthetic routes involving chiral amino alcohols.

Heterocyclic ScaffoldRing SizeContained HeteroatomsCommon Application
Pyrrolidine5-memberedNitrogenAlkaloid synthesis, Proline analogues
Piperidine6-memberedNitrogenCore of many pharmaceuticals
Oxazolidine5-memberedNitrogen, OxygenChiral auxiliaries, protecting groups
Morpholine (B109124)6-memberedNitrogen, OxygenSolvents, building blocks for drugs

Asymmetric Ligand and Catalyst Development

One of the most powerful applications of chiral 1,2-amino alcohols is in the development of ligands for asymmetric catalysis. nih.gov A chiral ligand coordinates to a metal center, creating a chiral environment that forces a chemical reaction to proceed stereoselectively. This compound can be readily converted into various classes of "privileged ligands," which are ligands known for their effectiveness across a broad range of reactions. nih.govnih.gov

Prominent examples include Bis(oxazoline) (BOX) and Phosphino-oxazoline (PHOX) ligands. nih.gov The synthesis of these ligands typically involves a condensation reaction between the amino alcohol and a dinitrile (for BOX ligands) or a phosphinocarboxylic acid derivative (for PHOX ligands). The resulting ligands can then be complexed with transition metals like rhodium, palladium, iridium, or copper to form highly efficient and enantioselective catalysts for reactions such as hydrogenation, allylic alkylation, and hydrosilylation. rsc.orgscilit.com The modular nature of this synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation. scilit.com

Table 3: Representative Chiral Ligands Derived from Amino Alcohols

Ligand TypeAbbreviationKey Structural FeatureTypical Metal Partners
Bis(oxazoline)BOXTwo C2-symmetric oxazoline (B21484) ringsCu, Zn, Mg
Phosphino-oxazolinePHOXOne phosphine (B1218219) and one oxazoline groupPd, Ir, Rh
Salen LigandsSalenSchiff base derived from salicylaldehydeCr, Mn, Co

Mechanistic Studies in Catalysis Involving this compound Derivatives

While specific mechanistic studies focusing solely on derivatives of this compound are not extensively documented, the mechanism by which the resulting catalysts operate is well understood from studies of analogous systems. When a chiral ligand, such as a BOX or PHOX derivative, coordinates to a metal center, it establishes a well-defined, three-dimensional chiral pocket.

The enantioselectivity of the catalytic reaction arises from the energetic difference between the transition states leading to the two possible enantiomeric products. The substrate molecule must approach and bind to the metal center within this chiral pocket. Steric and electronic interactions between the substrate, the chiral ligand, and the metal favor one orientation of the substrate over the other. This preferred orientation leads to a lower energy transition state for the formation of one enantiomer, which therefore becomes the major product. For certain well-studied reactions, such as palladium-catalyzed allylic substitution, the mechanism is known in sufficient detail to allow for a semi-rational design of ligands to achieve high enantioselectivity. nih.gov

Chiral Resolution Auxiliary Applications

Beyond its use in asymmetric synthesis, this compound can also function as a chiral auxiliary for resolution. Chiral resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components.

In this application, the chiral amino alcohol is covalently bonded to the racemic compound, for example, a racemic carboxylic acid, to form a mixture of two diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, such as solubility and chromatographic retention times. This difference allows for their separation by conventional laboratory techniques like crystallization or chromatography.

Once the diastereomers are separated, the chiral auxiliary is chemically cleaved from each, yielding the separated, enantiomerically pure forms of the original racemic compound. The this compound auxiliary can often be recovered and reused, making the process more efficient. wikipedia.org This method is a powerful tool for obtaining enantiopure compounds when a direct asymmetric synthesis is not feasible.

Structural Elucidation and Stereochemical Characterization of S 2 Amino 2 2 Chlorophenyl Ethanol and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and chiral nature of (S)-2-Amino-2-(2-chlorophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of chiral molecules. For derivatives of this compound, ¹H NMR and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of each atom.

In a study of 4-amino-2-(2-chlorophenyl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile, the ¹H NMR spectrum in DMSO-d₆ showed complex multiplets for the aromatic protons between δ 7.44 and 7.53 ppm, which also included the signals for the amino group protons. The morpholine (B109124) protons appeared as multiplets at δ 3.65–3.69 ppm and δ 3.73–3.76 ppm. researchgate.net For other pyridine-3,5-dicarbonitrile (B74902) derivatives, the amino protons typically appear as a broad singlet around δ 7.07-7.72 ppm. researchgate.netnih.gov The aromatic protons of the substituted phenyl ring often exhibit characteristic splitting patterns (e.g., doublets) that can be used to confirm the substitution pattern. nih.gov

Interactive Data Table: Representative ¹H NMR Spectral Data for a Derivative of this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.44-7.53m-
NH₂7.44-7.53m-
OCH₂ (morpholine)3.65-3.69m-
NCH₂ (morpholine)3.73-3.76m-
Data derived from a study on 4-amino-2-(2-chlorophenyl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile. researchgate.net

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the functional groups and molecular weight of this compound and its derivatives.

The IR spectrum of a related compound, 4-amino-6-(morpholin-4-yl)-2-phenylpyridine-3,5-dicarbonitrile, showed characteristic absorption bands for the amino group (NH₂) in the range of 3468–3239 cm⁻¹ and a sharp band for the nitrile group (C≡N) at 2205 cm⁻¹. researchgate.net For a similar derivative, 4-amino-2-(2-chlorophenyl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile, the NH₂ stretching vibrations were observed between 3444–3237 cm⁻¹ and the C≡N stretch at 2208 cm⁻¹. researchgate.net These values are consistent with the expected vibrational frequencies for these functional groups. The mass spectrum of this chloro-substituted derivative displayed molecular ion peaks at m/z 339 and 341, corresponding to the presence of the chlorine isotopes. researchgate.net

Interactive Data Table: Key IR Absorption Bands for a Derivative of this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amino)3444–3237
C≡N Stretch (Nitrile)2208
Data from a study on 4-amino-2-(2-chlorophenyl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile. researchgate.net

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com By comparing the experimental VCD spectrum with quantum chemical predictions, the absolute configuration of a chiral center can be determined. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Interactive Data Table: Example Crystal Data for a Related Chlorophenyl Compound

Parameter Value
Crystal SystemTriclinic
a (Å)6.7787 (10)
b (Å)10.4318 (14)
c (Å)11.2857 (17)
α (°)88.634 (2)
β (°)84.643 (1)
γ (°)81.700 (1)
Data for 6-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile ethanol (B145695) solvate. nih.gov

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating enantiomers and determining the enantiomeric purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation and quantification of enantiomers. yakhak.orgnih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. scas.co.jp

For the separation of chiral primary amines, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven to be very effective. yakhak.org The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like ethanol or 2-propanol, is crucial for achieving optimal separation. yakhak.orgchromatographyonline.com In a study on the enantiomeric purity of (S)-α-methylbenzylamine, an enantiomeric impurity of 0.35% was determined using chiral HPLC. yakhak.org Similarly, the chiral purity of (S)-2-amino-2-(2-chlorophenyl)cyclohexanone was found to be 99% enantiomeric excess (ee) as determined by chiral HPLC using a Chiralpak AD-H column. nih.gov These examples demonstrate the capability of chiral HPLC to accurately assess the enantiomeric purity of compounds structurally similar to this compound.

Interactive Data Table: Typical Chiral HPLC Parameters for Amine Separation

Parameter Condition
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralpak)
Mobile PhaseHexane/2-Propanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV
General conditions based on literature for chiral amine separations. yakhak.org

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the resolution of enantiomers, a specialized approach utilizing chiral stationary phases (CSPs) is required. uni-muenchen.de This method, known as enantioselective GC, relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times. uni-muenchen.deresearchgate.net The two transient diastereomeric adducts that are formed differ in their thermodynamic properties, resulting in chromatographic separation. uni-muenchen.de

The primary advantages of enantioselective GC include high efficiency, sensitivity, rapid analysis times, and the ability to couple with techniques like mass spectrometry (GC-MS) for unambiguous analyte identification. uni-muenchen.de

Commonly used CSPs for the separation of chiral molecules, including amino alcohols, fall into several categories:

Amino Acid Derivatives: These CSPs, such as the widely used Chirasil-Val, are based on L-amino acids (like L-valine) bonded to a polysiloxane backbone. uni-muenchen.de The separation mechanism involves complementary hydrogen bonding interactions. uni-muenchen.de Chirasil-Val has proven effective for a broad range of chiral compounds, including amino acids, amines, and alcohols. uni-muenchen.de

Modified Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides that form inclusion complexes with analytes. nih.gov By derivatizing the hydroxyl groups on the CD macrocycle with various alkyl or acyl groups, chiral selectors with high enantioselectivity are created. These are among the most versatile and widely used CSPs in GC, capable of separating a vast array of chiral compounds, including halogenated hydrocarbons and amino acid derivatives. nih.gov

Metal Coordination Compounds: These CSPs consist of a metal ion, such as nickel(II), complexed with a chiral ligand. uni-muenchen.de The enantioselective recognition is based on the formation of transient diastereomeric metal complexes with the analyte. uni-muenchen.de

For the analysis of this compound, which contains both an amino and a hydroxyl group, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatization procedures include acylation (e.g., with trifluoroacetic anhydride) of the amine and alcohol functionalities. The resulting derivative can then be analyzed on a suitable chiral column, such as one based on a modified cyclodextrin (B1172386) or a chiral amino acid derivative.

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrimary Interaction MechanismApplicable Compound Classes
Amino Acid DerivativesChirasil-ValHydrogen Bonding, Dipole-DipoleAmino acids, Alcohols, Amines, Hydroxy acids uni-muenchen.de
Modified CyclodextrinsPermethylated β-cyclodextrin, Lipodex® seriesInclusion Complexation, Hydrogen BondingAlcohols, Ketones, Halogenated hydrocarbons, Amino alcohols nih.gov
Metal Coordination ComplexesNickel(II)-bis[(1R)-3-(heptafluorobutyryl)-camphorate]Lewis Acid/Base Interactions, ComplexationOlefins, Ethers, Ketones uni-muenchen.de

Derivatization for Diastereomeric Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. However, in a standard achiral solvent, the NMR spectra of two enantiomers are identical. To distinguish between enantiomers like (S)- and (R)-2-Amino-2-(2-chlorophenyl)ethanol using NMR, they must be converted into diastereomers. nih.gov This is achieved by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). mdpi.com

The resulting diastereomers have distinct physical properties and, crucially, different NMR spectra. nih.gov The chemical shifts (δ) of corresponding protons or other nuclei (e.g., ¹³C, ¹⁹F) will differ between the two diastereomers, allowing for their identification and quantification. mdpi.comrsc.org

The selection of a CDA depends on the functional groups present in the analyte. For this compound, which has both a primary amine and a hydroxyl group, derivatization can occur at either site. Common CDAs for amines and alcohols include:

(R)- or (S)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid): Reacts with alcohols and amines to form diastereomeric esters and amides, respectively. The fluorine atoms in the trifluoromethyl group provide a sensitive probe for ¹⁹F NMR analysis.

(R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA): A reagent used for the rapid ¹⁹F NMR-based differentiation of chiral amino compounds. rsc.org

α-Cyano-α-fluoro-p-tolylacetic acid (CFTA): An effective CDA for determining the absolute configuration of chiral secondary alcohols and α-amino esters via ¹H and ¹⁹F NMR. bates.edu

The general procedure involves reacting the racemic or enantiomerically enriched amino alcohol with a single enantiomer of the CDA to form a mixture of diastereomers. For example, reacting a racemic mixture of 2-Amino-2-(2-chlorophenyl)ethanol with (R)-MTPA chloride would yield two diastereomeric esters: (R,S)-MTPA ester and (R,R)-MTPA ester. These diastereomers would exhibit distinct signals in both ¹H and ¹⁹F NMR spectra, enabling the determination of the enantiomeric excess (ee) of the original sample.

Chiral Derivatizing Agent (CDA)AbbreviationReactive Functional GroupTypical NMR Nucleus Observed
α-Methoxy-α-trifluoromethylphenylacetic acidMTPA (Mosher's acid)Alcohols, Amines¹H, ¹⁹F
α-Cyano-α-fluoro-p-tolylacetic acidCFTAAlcohols, Amines¹H, ¹⁹F bates.edu
(R)-2-(2-fluorophenyl)-2-hydroxyacetic acid(R)-2FHAAmines¹⁹F rsc.org
Diacetyl-L-tartaric anhydride (B1165640)DATANAlcohols¹H nih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical activity is the defining characteristic of chiral substances. These techniques measure the interaction of chiral molecules with plane-polarized and circularly polarized light.

Optical Rotation

When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. libretexts.org This phenomenon is known as optical activity. The direction and magnitude of this rotation are measured using a polarimeter. The specific rotation [α] is a characteristic physical property of a chiral molecule and is defined as the observed rotation when a sample is prepared at a concentration of 1 g per 100 mL and measured in a 1 decimeter pathlength cell. libretexts.org

The specific rotation is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, and the solvent. The (S)-enantiomer of a compound will rotate light by the exact same magnitude but in the opposite direction to its (R)-enantiomer. libretexts.org A positive (+) sign indicates dextrorotation (rotation to the right), while a negative (-) sign indicates levorotation (rotation to the left). A 50:50 mixture of enantiomers, known as a racemic mixture, exhibits no optical rotation. libretexts.org

While specific optical rotation data for this compound is not prominently available in the reviewed literature, data for structurally related compounds illustrate the principle.

CompoundSpecific Rotation [α]DConditions (Concentration, Solvent)Reference
(S)-2-Amino-2-(2-chlorophenyl)cyclohexanone ((+)-S-norketamine)+3.2°c = 2, EtOH nih.gov
(R)-1-(2-chlorophenyl)ethanol+49.45°c = 0.50, CH₂Cl₂ rsc.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. subr.edu A CD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) versus wavelength. Only chiral molecules containing a chromophore (a light-absorbing group) in or near the stereocenter will exhibit a CD spectrum.

For this compound, the 2-chlorophenyl group acts as the primary chromophore. The aromatic ring transitions will give rise to characteristic signals (Cotton effects) in the UV region of the spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. nih.gov Therefore, the CD spectrum of this compound would be a mirror image of the spectrum for its (R)-enantiomer.

CD spectroscopy is highly sensitive to the conformation of molecules and is a powerful tool for assigning absolute configurations, particularly when compared with theoretical calculations or data from analogous compounds with known stereochemistry. subr.edunih.gov

Computational and Theoretical Studies of S 2 Amino 2 2 Chlorophenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of (S)-2-amino-2-(2-chlorophenyl)ethanol.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine a variety of electronic properties and reactivity descriptors. For this compound, these calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In molecules like this compound, the presence of the aromatic ring, the chlorine atom, and the amino and hydroxyl groups will significantly influence the localization and energies of these orbitals. DFT studies on similar 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have shown that HOMO and LUMO energies can be effectively calculated to understand their electronic properties. researchgate.net

Table 1: Illustrative Electronic Properties of a Phenylethanolamine Analog Calculated via DFT

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-0.8 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DIndicates overall polarity of the molecule

Note: The values in this table are illustrative for a phenylethanolamine-type structure and are meant to represent the type of data obtained from quantum chemical calculations.

Theoretical calculations can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. The accuracy of these predictions has significantly improved, making them a reliable tool for structural elucidation, especially when dealing with complex stereochemistry. frontiersin.orgresearchgate.net Similarly, theoretical IR spectra can be computed to identify characteristic vibrational modes. The O-H and N-H stretching frequencies are particularly sensitive to hydrogen bonding and the molecular environment. youtube.comkhanacademy.orgspectroscopyonline.com A comparison between the computed and experimental spectra can provide detailed information about the molecule's conformation and intermolecular interactions. wayne.edu

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Nucleus/BondPredicted Chemical Shift (ppm) / Vibrational Frequency (cm⁻¹) (Illustrative)Experimental Correlation
¹H (Aromatic)7.2 - 7.5Aromatic protons
¹H (CH-OH)~4.5Methine proton adjacent to hydroxyl
¹³C (Aromatic C-Cl)~130Carbon atom bonded to chlorine
IR (O-H stretch)~3400 (broad)Indicates hydrogen-bonded hydroxyl group
IR (N-H stretch)~3300 (medium)Indicates primary amine

Note: These are representative values for a molecule with similar functional groups. Actual values would be obtained from specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional structure or conformation.

This compound can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations. ijpsr.comlibretexts.org In the gas phase, molecules like 2-amino-1-phenylethanol (B123470) have been shown to adopt conformations stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen. nih.gov This O-H···N interaction is a key feature that likely dictates the preferred conformation of this compound as well.

In solution, the solvent can influence the conformational equilibrium. In the solid state, crystal packing forces play a significant role in determining the molecular conformation. While the specific crystal structure of this compound is not detailed in the provided search results, studies on analogous phenylethylamines suggest that they often adopt an extended conformation. nih.gov

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a simulated environment, such as a solvent box. nih.govresearcher.lifemdpi.comfrontiersin.org These simulations can model the time evolution of the system, showing how the molecule moves and changes its conformation over time.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. nih.gov

For this compound, computational methods could be applied to investigate its synthesis or metabolic reactions. For instance, the synthesis of amino alcohols can be complex, and computational studies can help to understand the stereoselectivity of the reaction. diva-portal.orgdiva-portal.orgnih.gov A computational investigation into the reaction of β-amino alcohols with thionyl chloride has delineated the mechanistic pathways leading to different products, showcasing the predictive power of such studies. cdnsciencepub.com

Similarly, computational models could be used to study the metabolism of this compound. For example, if the molecule is a substrate for an enzyme, quantum mechanics/molecular mechanics (QM/MM) methods could be used to model the reaction within the enzyme's active site. A DFT study on the reaction mechanism of phenylethanolamine N-methyltransferase provides a template for how such an investigation could be conducted. nih.gov These studies can reveal the role of active site residues and the energetics of the catalytic cycle. nih.gov

Molecular Docking and Interaction Profiling for Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and ligand design, providing insights into the binding mechanisms and affinities of potential drug candidates with their protein targets.

Computational Studies on Molecular Recognition

Molecular recognition is the specific, noncovalent interaction between two or more molecules. In biological systems, these interactions are fundamental to processes like signal transduction, gene expression, and enzyme-substrate binding. nih.gov Computational studies are essential for understanding these recognition events at a molecular level.

For a ligand like this compound, computational studies would typically involve defining its three-dimensional structure and then using docking algorithms to explore its potential interactions with a target receptor. These studies help identify the key chemical features of the ligand—such as hydrogen bond donors (the amino and hydroxyl groups) and the aromatic (2-chlorophenyl) ring—that drive the recognition process. By simulating the dynamic behavior of the ligand within a binding site, researchers can elucidate how molecular flexibility and conformational changes contribute to specific and high-affinity binding, which is a cornerstone of rational drug design. nih.gov

Binding Modes and Energetics with Model Receptors (e.g., enzyme active sites)

Molecular docking simulations predict how a ligand, such as this compound, fits into the active site of a model receptor and estimate the strength of the interaction. The results are typically analyzed in terms of binding modes and binding energy.

Binding Modes: The binding mode describes the specific orientation and conformation of the ligand within the receptor's active site. It details the key intermolecular interactions, including:

Hydrogen Bonds: The amino (-NH2) and hydroxyl (-OH) groups of this compound are potent hydrogen bond donors and acceptors, capable of forming strong, directional interactions with amino acid residues like glutamate, aspartate, or serine in an enzyme's active site. mdpi.com

Hydrophobic Interactions: The 2-chlorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. acs.org

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Binding Energetics: The binding energy (often reported in kcal/mol) is a calculated value that estimates the affinity of the ligand for the receptor. A lower binding energy generally indicates a more stable and favorable interaction. Docking software calculates this value by summing the energies of the various intermolecular interactions. acs.org

In silico docking studies on analogous compounds against protein targets like VEGFR-2 have demonstrated the ability to predict binding affinities and key interactions. For example, a study might reveal that a ligand binds with a specific energy score by forming hydrogen bonds with a particular amino acid, such as GLU883. acs.org

Below is an illustrative data table showing typical outputs from a molecular docking study, based on analyses of similar compounds.

Interaction ParameterDescriptionExample Finding
Binding Energy Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding.-7.52 to -8.64 kcal/mol acs.org
Hydrogen Bonds Key directional interactions between the ligand and receptor amino acids.H-donor with GLU883; H-acceptor with GLY1046 acs.org
Hydrophobic Contacts Interactions involving nonpolar groups, such as the phenyl ring.π-H bond with LEU838 acs.org
Key Amino Acid Residues Specific residues in the active site that form critical contacts with the ligand.GLU883, CYS917, HIS1024, PHE1045 acs.org

Crystal Structure Prediction and Hirshfeld Surface Analysis

Understanding the solid-state structure of a compound is crucial for pharmaceutical development. While experimental techniques like X-ray crystallography are definitive, computational methods for crystal structure prediction and analysis provide valuable preliminary insights.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed breakdown of close contacts between neighboring molecules.

The analysis generates two primary outputs:

d_norm surface: A three-dimensional surface mapped onto the molecule where different colors highlight intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (typically strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals distance, and blue regions show contacts longer than the van der Waals radii. nih.gov

2D Fingerprint Plots: These plots summarize all the intermolecular contacts on the Hirshfeld surface, providing a quantitative percentage contribution for each type of interaction. nih.gov

For a molecule like this compound, Hirshfeld analysis would quantify the relative importance of different interactions in its crystal packing. Based on studies of structurally related compounds containing chlorophenyl and amino groups, the primary contributions to the Hirshfeld surface are typically from H···H, C···H/H···C, and interactions involving heteroatoms (O, N, Cl). nih.govresearchgate.net

The following table summarizes the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, illustrating the type of data generated by this analysis. nih.gov

Contact TypeContribution (%)Description
H···H 29.2%Represents interactions between hydrogen atoms on adjacent molecules.
C···H / H···C 24.6%Indicates contacts between carbon and hydrogen atoms, often part of weaker C-H···π interactions.
N···H / H···N 13.6%Corresponds to hydrogen bonds involving the amino group.
Cl···H / H···Cl 12.9%Highlights interactions involving the chlorine atom, including potential halogen bonds.
O···H / H···O 10.6%Represents hydrogen bonds involving hydroxyl or other oxygen-containing groups.

This detailed analysis of intermolecular forces is critical for understanding the stability, solubility, and polymorphism of the crystalline solid. nih.gov

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-2-(2-chlorophenyl)ethanol, and how can enantiomeric purity be ensured?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-chlorobenzaldehyde with a chiral amine precursor (e.g., (S)-2-aminoethanol derivatives) under catalytic hydrogenation conditions can yield the desired enantiomer . Enantiomeric purity is verified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis. Optical rotation values should align with literature data for the (S)-enantiomer (e.g., [α]D20=+15.2[α]_D^{20} = +15.2^\circ in methanol) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is used for refinement, with data collected at 100 K to minimize thermal motion artifacts. Key parameters include R-factor (<5%), Flack parameter (near 0 for enantiopurity), and hydrogen-bonding networks stabilizing the chiral center . For example, the C–N bond length (~1.47 Å) and Cl–C–C–N dihedral angle (~112°) confirm stereochemical fidelity .

Q. What analytical techniques are critical for characterizing impurities in this compound?

  • LC-MS : Detects by-products like des-chloro derivatives or dimerization artifacts (e.g., m/z 215 [M+H]+ for the parent ion vs. m/z 179 for dechlorinated species).
  • 1H/13C NMR : Aromatic protons (δ 7.2–7.5 ppm, multiplet) and ethanolamine protons (δ 3.6–3.8 ppm) confirm regiochemistry.
  • Elemental Analysis : Carbon/nitrogen ratios should match theoretical values (e.g., C: 53.1%, N: 6.2%) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation).
  • Spill Management : Neutralize with activated charcoal and dispose as halogenated waste .

Advanced Research Questions

Q. How do stereochemical discrepancies in synthesized batches impact pharmacological studies?

Contamination with the (R)-enantiomer (even 2–5%) can skew receptor-binding assays. For example, in NMDA receptor studies, the (S)-enantiomer may exhibit 10-fold higher affinity than (R). Use chiral SFC (supercritical fluid chromatography) with a 2-propanol/CO2 mobile phase to resolve <1% impurities .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Conflicting solubility reports (e.g., 12 mg/mL in DMSO vs. 4 mg/mL in water) arise from protonation states. Perform pH-dependent solubility profiling (e.g., pH 7.4 PBS vs. pH 2.0 HCl). The compound’s pKa (~9.1 for the amine group) dictates ionizability and solubility .

Q. How can computational modeling predict the compound’s metabolic stability?

Use DFT (density functional theory) at the B3LYP/6-31G* level to calculate activation energies for cytochrome P450-mediated oxidation. Key metabolic soft spots include the ethanolamine hydroxyl group (ΔG‡ ~25 kcal/mol) . Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Q. What advanced purification techniques are needed for scale-up synthesis?

  • Continuous Flow Chemistry : Reduces racemization risk via precise temperature control (e.g., 0°C for amine coupling).
  • Simulated Moving Bed (SMB) Chromatography : Achieves >99.5% enantiomeric excess at pilot scale .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

ParameterValueMethod/Reference
Melting Point175–178°C (decomposes)DSC
LogP (octanol/water)1.8 ± 0.2Shake-flask
Solubility (pH 7.4)4.2 mg/mLHPLC-UV

Q. Table 2: Common Synthetic By-Products

By-Productm/z (ESI+)Resolution Strategy
Des-chloro derivative179.1Recrystallization (EtOAc)
Dimer (Schiff base)357.2Acidic hydrolysis (0.1M HCl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.